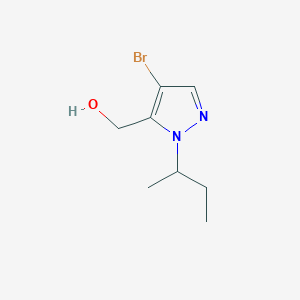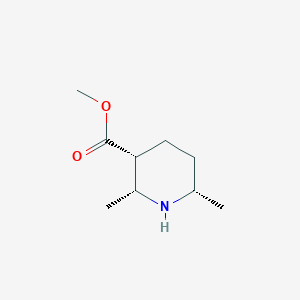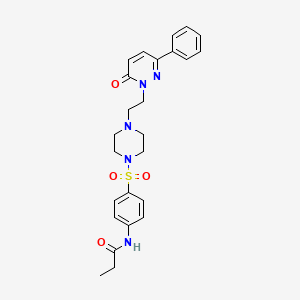![molecular formula C11H9N5O B2612439 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline CAS No. 1232770-00-1](/img/structure/B2612439.png)
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolopyridazines are a class of compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . They are part of the larger family of azoles, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of triazolopyridazines can involve various methods. One common approach is the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of triazolopyridazines involves a five-membered triazole ring fused with a six-membered pyridazine ring . The exact structure can vary depending on the positions of the nitrogen atoms in the ring.Chemical Reactions Analysis
Triazolopyridazines can undergo various chemical reactions, depending on their substitution patterns and reaction conditions .Physical and Chemical Properties Analysis
Triazolopyridazines are typically solid at room temperature . Their exact physical and chemical properties can vary depending on their specific structure and substitution patterns.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The novel ring system, 6H-1,2,4-triazino[4,3—b]1,2,4-triazolo[3,4—f]-pyridazine, was synthesized either by ring closure of specific hydrazine derivatives in polyphosphoric acid or from a pyridazino-1,2,4-triazine derived hydrazine, exhibiting a positive inotropic effect (Kosáry et al., 1986).
- A series of 1,2,4-triazolo[4,3-b]pyridazine derivatives were synthesized, indicating the versatility and potential for structural variation within this class of compounds (Biagi et al., 1997).
Biological Activities
- A library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showed that while they lost some activities inherent to benzamidine compounds, they inhibited the proliferation of endothelial and tumor cells in their ester form (Ilić et al., 2011).
- Derivatives of 1,2,4-triazolo[4,3-a]pyridine have been found to possess a range of biological activities including antimicrobial, antiviral, and anticancer properties, highlighting the potential therapeutic applications of these compounds (Gandikota et al., 2017).
Structural and Molecular Insights
- Detailed structural and molecular analyses of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been conducted, providing insights into the compound's properties and interactions (Sallam et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-8-1-3-9(4-2-8)17-11-6-5-10-14-13-7-16(10)15-11/h1-7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRAJIHRVONSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B2612358.png)

![9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2612362.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B2612365.png)


![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)
amine](/img/structure/B2612373.png)
![6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid](/img/structure/B2612374.png)
![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)
![3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2612378.png)
